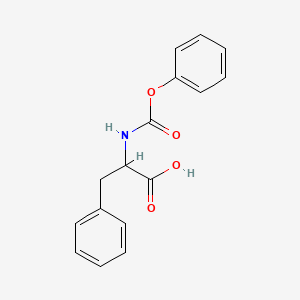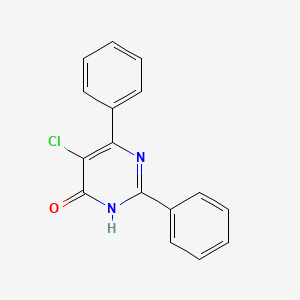![molecular formula C29H40Cl2FN3O3 B13382657 [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)
[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mibefradil dihydrochloride, known by its trade name Posicor, is a pharmaceutical compound that was initially developed for the treatment of hypertension and chronic angina pectoris. It belongs to the class of calcium channel blockers, specifically targeting T-type calcium channels. Mibefradil dihydrochloride was withdrawn from the market due to potential serious health hazards and drug interactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mibefradil dihydrochloride is synthesized through a series of chemical reactions involving the formation of a benzimidazolyl-substituted tetraline derivative. The synthesis involves the following steps:
Formation of the benzimidazole ring: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution reactions: The benzimidazole ring is then substituted with a propyl group and a methylamino group.
Formation of the tetraline ring: This involves cyclization reactions to form the tetraline structure.
Final modifications: The compound is further modified by introducing a fluoro group and an isopropyl group, followed by esterification to form the final product.
Industrial Production Methods
The industrial production of mibefradil dihydrochloride involves large-scale synthesis using the same chemical routes as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Mibefradil dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites.
Hydrolysis: Esterase-catalyzed hydrolysis of the ester side chain produces an alcohol metabolite.
Substitution: The compound can undergo substitution reactions, particularly involving the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, are involved in the oxidation of mibefradil dihydrochloride.
Hydrolysis: Esterase enzymes catalyze the hydrolysis reactions.
Substitution: Various nucleophiles can participate in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include alcohol metabolites and other oxidized derivatives, which have significantly lower pharmacologic activity compared to the parent compound .
Applications De Recherche Scientifique
Mibefradil dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: The compound is used to investigate the role of T-type calcium channels in cellular processes.
Industry: The compound’s unique properties make it a valuable tool in pharmaceutical research and development.
Mécanisme D'action
Mibefradil dihydrochloride exerts its effects by selectively blocking T-type calcium channels, which are involved in the regulation of calcium influx in cardiac and vascular smooth muscle cells. This blockade leads to vasodilation, reduced peripheral vascular resistance, and decreased blood pressure. The compound also slows sinus and atrioventricular node conduction, resulting in a slight reduction in heart rate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Verapamil: Another calcium channel blocker, but it primarily targets L-type calcium channels.
Diltiazem: Similar to verapamil, it targets L-type calcium channels and is used for treating hypertension and angina.
Amlodipine: A dihydropyridine calcium channel blocker that also targets L-type channels.
Uniqueness of Mibefradil Dihydrochloride
Mibefradil dihydrochloride is unique in its selective blockade of T-type calcium channels, which distinguishes it from other calcium channel blockers that primarily target L-type channels. This selectivity is responsible for its distinct pharmacologic profile and therapeutic effects .
Propriétés
IUPAC Name |
[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O3.2ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJLQTFHJIHXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13382575.png)
![{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B13382581.png)

![1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)

![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)

![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)

![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)
